
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-amino-5-bromo-1H-1,2,4-triazole in a suitable solvent such as ethanol.
- Add epichlorohydrin to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-amino-1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
1-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)propan-2-ol:
Uniqueness
1-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H9BrN4O |
|---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
1-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9BrN4O/c1-3(11)2-10-4(6)8-5(7)9-10/h3,11H,2H2,1H3,(H2,7,9) |
InChI Key |
UDGQODGVYDXZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=NC(=N1)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


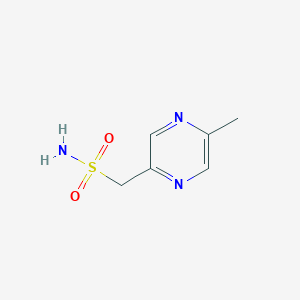
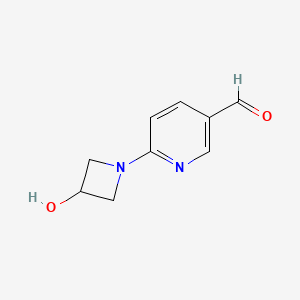


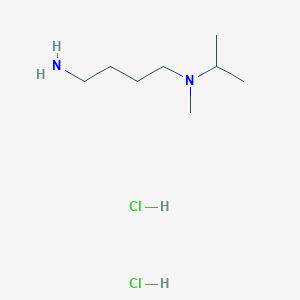
![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)
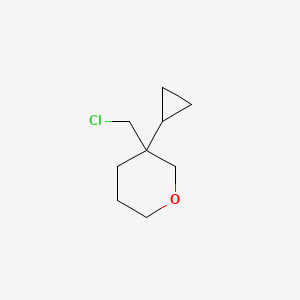

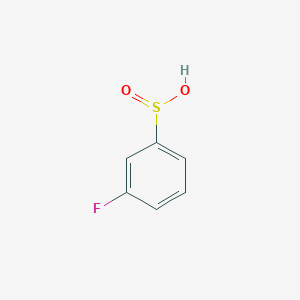

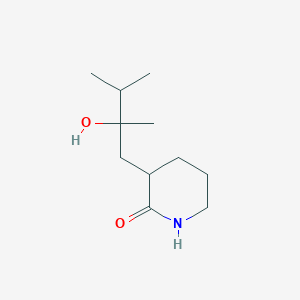
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
